molecular formula C10H13N5O6 B15218181 2-Amino-9-((2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione

2-Amino-9-((2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3H-purine-6,8(7H,9H)-dione

Cat. No.: B15218181
M. Wt: 299.24 g/mol
InChI Key: FPGSEBKFEJEOSA-JULHXFFESA-N
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Description

The compound “N/A” is a placeholder term often used in various contexts to indicate that specific information is not available or not applicable. In the context of chemistry, “N/A” does not refer to a specific chemical compound. Therefore, it is not possible to provide detailed information about its properties, preparation methods, chemical reactions, scientific research applications, mechanism of action, or comparison with similar compounds.

Preparation Methods

Since “N/A” is not a specific chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it.

Chemical Reactions Analysis

As “N/A” does not correspond to a particular chemical compound, it does not undergo any chemical reactions. Consequently, there are no common reagents, conditions, or major products to discuss.

Scientific Research Applications

Given that “N/A” is not a defined chemical compound, it does not have any scientific research applications in chemistry, biology, medicine, or industry.

Mechanism of Action

There is no mechanism of action for “N/A” as it is not a specific chemical entity. Therefore, there are no molecular targets or pathways involved.

Comparison with Similar Compounds

Since “N/A” is not a chemical compound, it cannot be compared with other similar compounds. There are no unique properties or similar compounds to list.

Properties

Molecular Formula

C10H13N5O6

Molecular Weight

299.24 g/mol

IUPAC Name

2-amino-9-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione

InChI

InChI=1S/C10H13N5O6/c11-9-13-6-3(7(19)14-9)12-10(20)15(6)8-5(18)4(17)2(1-16)21-8/h2,4-5,8,16-18H,1H2,(H,12,20)(H3,11,13,14,19)/t2-,4+,5-,8+/m1/s1

InChI Key

FPGSEBKFEJEOSA-JULHXFFESA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=O)O)O)O

Origin of Product

United States

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